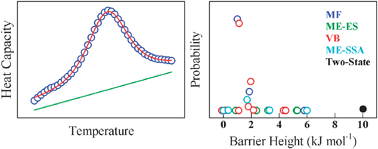Estimation of protein folding free energy barriers from calorimetric data by multi-model Bayesian analysis†‡
Physical Chemistry Chemical Physics Pub Date: 2011-07-19 DOI: 10.1039/C1CP20156E
Abstract
The realization that folding free energy barriers can be small enough to result in significant population of the species at the barrier top has sprouted in several methods to estimate folding barriers from equilibrium experiments. Some of these approaches are based on fitting the experimental thermogram measured by

Recommended Literature
- [1] Label-free and amplified colorimetric assay of ribonuclease H activity and inhibition based on a novel enzyme-responsive DNAzyme cascade†
- [2] Uncovering the role of Ag in layer-alternating Ni3S2/Ag/Ni3S2 as an electrocatalyst with enhanced OER performance†
- [3] Technetium: behaviour during reprocessing of spent nuclear fuel and in environmental objects
- [4] Back cover
- [5] Comparison of indoor air sampling and dust collection methods for fungal exposure assessment using quantitative PCR†
- [6] An integrated process combining the reaction and purification of PEGylated proteins†
- [7] Stereoselective construction of nitrile-substituted cyclopropanes†‡
- [8] Strain-engineering induced topological phase transitions and multiple valley states in Janus monolayer VCSiN4†
- [9] Bottom-up fabrication of photoluminescent carbon dots with uniform morphology via a soft–hard template approach†
- [10] Computational high-throughput screening of polymeric photocatalysts: exploring the effect of composition, sequence isomerism and conformational degrees of freedom†










